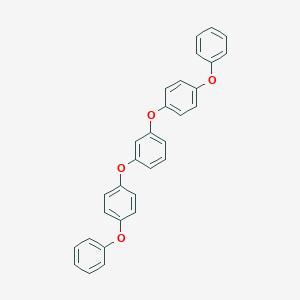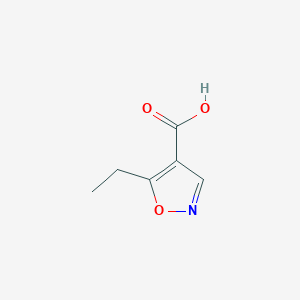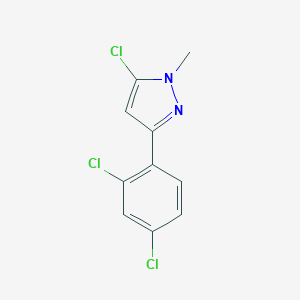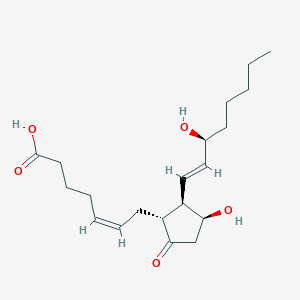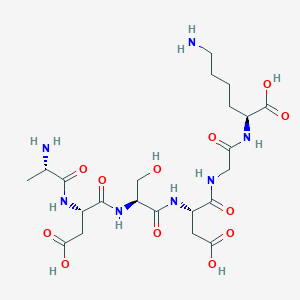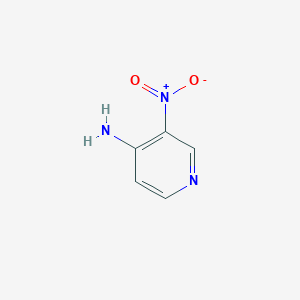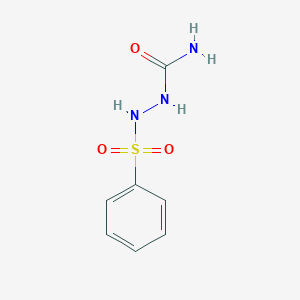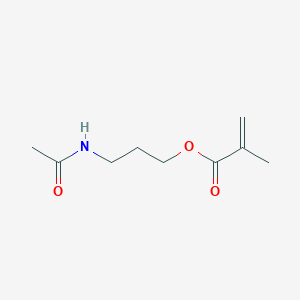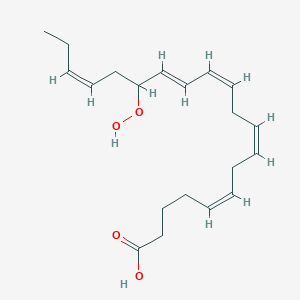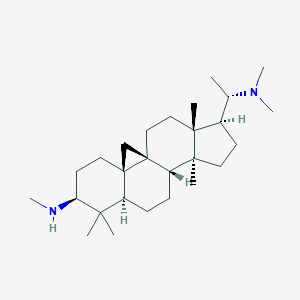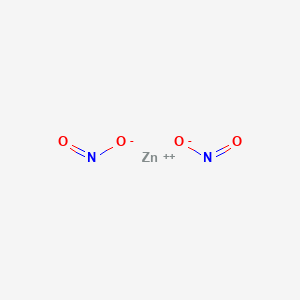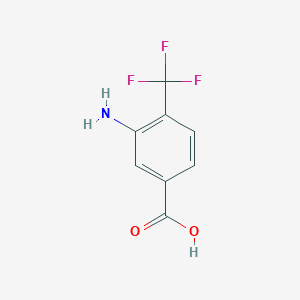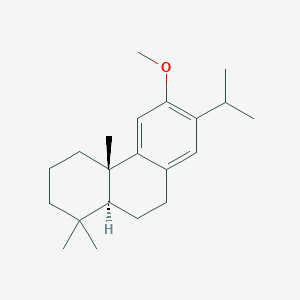
(4aS,10aS)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aS,10aS)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene is a chemical compound that belongs to the class of polycyclic hydrocarbons. This compound has been studied extensively due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Approaches : An improved synthesis method for a related hydroxymethyl tricyclic ketone, a variant of the target compound, has been established, demonstrating the compound's relevance in organic synthesis (Saito et al., 2013).
Chemical Structure Analysis : The compound has been studied for its chemical structure, such as the molecular conformations in different variants, contributing to the understanding of its chemical behavior and properties (Sunisa Suwancharoen et al., 2010).
Biological and Pharmacological Research
Antialgal Activity : Similar phenanthrene derivatives have shown significant antialgal activity, suggesting potential environmental applications (DellaGreca et al., 2001).
Cytotoxic and Antifungal Activities : Derivatives of phenanthrene, which structurally relate to the target compound, have been studied for their cytotoxic and antifungal activities, indicating possible use in biomedical research (Freitas et al., 2015).
Molecular Docking Studies : Molecular docking and quantum chemical calculations have been performed on related compounds, which can provide insights into the potential interactions and effectiveness of the target compound in various biological systems (Viji et al., 2020).
Environmental and Ecological Applications
- Phytotoxicity Studies : Phenanthrenoids, closely related to the compound , have shown phytotoxic effects, suggesting the potential for environmental impact studies or ecological applications (DellaGreca et al., 2002).
Miscellaneous Applications
Chemical Synthesis and Reactions : The compound has been involved in studies of chemical reactions and synthesis techniques, which can further organic chemistry knowledge and methods (Bacchi et al., 2005).
Stereoselectivity in Organic Chemistry : Research into the stereochemistry of similar compounds can provide insights into their potential applications in synthesizing stereoselective compounds (Tada et al., 2000).
Eigenschaften
CAS-Nummer |
10064-26-3 |
|---|---|
Produktname |
(4aS,10aS)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene |
Molekularformel |
C21H32O |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
(4aS,10aS)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene |
InChI |
InChI=1S/C21H32O/c1-14(2)16-12-15-8-9-19-20(3,4)10-7-11-21(19,5)17(15)13-18(16)22-6/h12-14,19H,7-11H2,1-6H3/t19-,21+/m0/s1 |
InChI-Schlüssel |
MFLORYHKYXIQMH-PZJWPPBQSA-N |
Isomerische SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)OC |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C)OC |
Kanonische SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



